molecular formula C19H17Cl2N3O3 B6505822 6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile CAS No. 1421493-36-8

6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile

Cat. No.: B6505822
CAS No.: 1421493-36-8
M. Wt: 406.3 g/mol
InChI Key: FRXDBCOOUSDTEL-UHFFFAOYSA-N
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Description

6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carbonitrile group and a piperidine ring linked to a dichlorophenoxyacetyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the dichlorophenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.

    Coupling with piperidine: The intermediate is then reacted with piperidine to form 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine.

    Formation of the pyridine derivative: The final step involves the reaction of the piperidine derivative with 6-hydroxypyridine-3-carbonitrile under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the dichlorophenoxy and piperidine groups suggests that the compound may interact with receptors or enzymes in the body, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide with similar structural features.

    1-(2,4-Dichlorophenyl)piperazine: A compound with potential psychoactive effects.

    Pyridine-3-carbonitrile: A simpler pyridine derivative used in various chemical syntheses.

Uniqueness

6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and piperidine groups, along with the pyridine ring, sets it apart from other similar compounds and may result in unique interactions with biological targets.

Properties

IUPAC Name

6-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c20-14-2-3-17(16(21)9-14)26-12-19(25)24-7-5-15(6-8-24)27-18-4-1-13(10-22)11-23-18/h1-4,9,11,15H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXDBCOOUSDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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